Thalidomide-O-amido-C3-NH2 TFA
Overview
Description
Thalidomide-O-amido-C3-NH2 (TFA) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in research for its ability to target and degrade specific proteins within cells, making it a valuable tool in the study of protein function and regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-amido-C3-NH2 (TFA) involves the conjugation of a cereblon ligand derived from Thalidomide with an alkylC3 linker that has a terminal amine group . The reaction conditions typically require a controlled environment to ensure the stability and purity of the final product. The process involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification steps to achieve the desired compound.
Industrial Production Methods: Industrial production of Thalidomide-O-amido-C3-NH2 (TFA) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification. The compound is produced under stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-O-amido-C3-NH2 (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different reactivity .
Scientific Research Applications
Thalidomide-O-amido-C3-NH2 (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a tool in the study of chemical reactions and mechanisms, particularly in the context of protein degradation.
Biology: Employed in the investigation of protein function and regulation, as well as in the study of cellular processes involving protein degradation.
Medicine: Utilized in the development of therapeutic strategies targeting specific proteins for degradation, offering potential treatments for various diseases.
Industry: Applied in the production of research reagents and tools for the study of protein interactions and functions
Mechanism of Action
Thalidomide-O-amido-C3-NH2 (TFA) exerts its effects through the targeted degradation of specific proteins. The compound binds to the cereblon protein, a component of the E3 ubiquitin ligase complex, and recruits target proteins for ubiquitination and subsequent degradation by the proteasome . This mechanism allows for the selective removal of proteins from cells, providing a powerful tool for studying protein function and regulation.
Comparison with Similar Compounds
Lenalidomide: Another cereblon ligand used in PROTAC technology, with similar applications in protein degradation.
Pomalidomide: A derivative of Thalidomide with enhanced activity and specificity for cereblon.
Thalidomide: The parent compound from which Thalidomide-O-amido-C3-NH2 (TFA) is derived, used in various therapeutic applications.
Uniqueness: Thalidomide-O-amido-C3-NH2 (TFA) is unique in its specific design for use in PROTAC technology, incorporating a cereblon ligand and an alkylC3 linker with a terminal amine group. This design allows for efficient conjugation to target proteins and effective protein degradation, making it a valuable tool in research and therapeutic development .
Properties
IUPAC Name |
N-(3-aminopropyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O6.C2HF3O2/c19-7-2-8-20-14(24)9-28-12-4-1-3-10-15(12)18(27)22(17(10)26)11-5-6-13(23)21-16(11)25;3-2(4,5)1(6)7/h1,3-4,11H,2,5-9,19H2,(H,20,24)(H,21,23,25);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTNKIORKNBBAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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